Enantiomeric Purity: Procurement of a Single, Defined (S)-Enantiomer vs. Racemate
The (S)-2-allylpyrrolidine hydrochloride is supplied as a single enantiomer with a minimum purity of 95% . This directly contrasts with the racemic mixture (2-allylpyrrolidine), which would contain a 1:1 mixture of (S)- and (R)-enantiomers, thereby requiring additional resolution steps and reducing the theoretical yield of any subsequent enantioselective transformation by at least 50% [1]. Procuring the defined (S)-enantiomer eliminates the need for costly and time-consuming chiral resolution, directly translating to higher process efficiency and lower overall cost for asymmetric applications [1].
| Evidence Dimension | Enantiomeric purity and process yield efficiency |
|---|---|
| Target Compound Data | ≥95% single (S)-enantiomer (hydrochloride salt) |
| Comparator Or Baseline | Racemic 2-allylpyrrolidine (1:1 S:R mixture) |
| Quantified Difference | Target compound provides 100% of the desired enantiomer; racemate provides only 50% of the desired enantiomer, with the remaining 50% being the undesired (R)-enantiomer, thereby halving the maximum theoretical yield for any enantioselective application [1]. |
| Conditions | Supplier specifications (AKSci) and established principles of enantiomeric resolution in asymmetric synthesis [1]. |
Why This Matters
Procuring the single enantiomer eliminates the need for chiral resolution, saving time and resources while ensuring the desired stereochemical outcome in asymmetric reactions.
- [1] Campos, K. R., et al. "Asymmetric Synthesis of 2-Substituted Pyrrolidines by (−)-Sparteine-Mediated Lithiation." Journal of the American Chemical Society 128.11 (2006): 3538-3539. View Source
